(E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate (E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
Brand Name: Vulcanchem
CAS No.: 682764-86-9
VCID: VC21397134
InChI: InChI=1S/C15H17NO4S2/c1-2-8-20-13(17)6-3-7-16-14(18)12(22-15(16)21)10-11-5-4-9-19-11/h4-5,9-10H,2-3,6-8H2,1H3/b12-10+
SMILES: CCCOC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S
Molecular Formula: C15H17NO4S2
Molecular Weight: 339.4g/mol

(E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

CAS No.: 682764-86-9

Cat. No.: VC21397134

Molecular Formula: C15H17NO4S2

Molecular Weight: 339.4g/mol

* For research use only. Not for human or veterinary use.

(E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate - 682764-86-9

Specification

CAS No. 682764-86-9
Molecular Formula C15H17NO4S2
Molecular Weight 339.4g/mol
IUPAC Name propyl 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Standard InChI InChI=1S/C15H17NO4S2/c1-2-8-20-13(17)6-3-7-16-14(18)12(22-15(16)21)10-11-5-4-9-19-11/h4-5,9-10H,2-3,6-8H2,1H3/b12-10+
Standard InChI Key YFJGPCNZGDDSPS-ZRDIBKRKSA-N
Isomeric SMILES CCCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S
SMILES CCCOC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S
Canonical SMILES CCCOC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S

Introduction

Chemical Structure and Properties

(E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is characterized by its thiazolidinone core structure with several key functional groups. The compound has a CAS number of 682764-86-9 and is formally identified by the IUPAC name propyl 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate. The molecular formula is C15H17NO4S2, with a calculated molecular weight of 339.4 g/mol. The structure contains a thiazolidinone ring fused with a furan-2-ylmethylene group in the E-configuration, along with a propyl ester moiety connected via a butanoate chain.

Physical and Chemical Characteristics

The compound's structure incorporates several key features that contribute to its chemical properties and potential biological activities. The thioxothiazolidinone core provides a rigid scaffold, while the furan ring and ester group offer potential sites for molecular interactions. The E-configuration of the methylene bridge between the furan and thiazolidinone rings is a critical structural feature that influences the compound's biological activity profile.

Table 1: Chemical Properties of (E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

PropertyValue
CAS Number682764-86-9
Molecular FormulaC15H17NO4S2
Molecular Weight339.4 g/mol
IUPAC Namepropyl 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Standard InChIInChI=1S/C15H17NO4S2/c1-2-8-20-13(17)6-3-7-16-14(18)12(22-15(16)21)10-11-5-4-9-19-11/h4-5,9-10H,2-3,6-8H2,1H3/b12-10+
Standard InChIKeyYFJGPCNZGDDSPS-ZRDIBKRKSA-N
Isomeric SMILESCCCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S

Biological Activities and Applications

Thiazolidinones, including (E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate, have demonstrated diverse biological activities that make them valuable candidates in medicinal chemistry and drug discovery efforts. Research on this compound class reveals several potential therapeutic applications based on their pharmacological properties.

Antimicrobial Properties

Compounds bearing the thiazolidinone scaffold have shown significant antimicrobial activity against various pathogens. Although specific data for (E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is limited in the available literature, related thiazolidinone derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Thiazolidinone derivatives have been reported to possess anti-inflammatory properties through mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes. The specific anti-inflammatory profile of (E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate would require dedicated studies to fully characterize, but the structural features suggest potential activity in this therapeutic area.

Structure-Activity Relationships

The biological activity of thiazolidinone compounds is heavily influenced by their structural features. The E-configuration of the methylene bridge in (E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is particularly significant, as it affects the three-dimensional orientation of the molecule and its interaction with biological targets. The furan ring provides aromatic character and potential hydrogen bonding sites, while the ester moiety may influence lipophilicity and membrane permeability.

Table 2: Comparison of (E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
(E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoateC15H17NO4S2339.4 g/molPropyl ester, furan substituent
(E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoateC17H21NO4S2367.5 g/molPentyl ester instead of propyl ester
(Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-oneC8H5NO2S2211.26 g/molZ-configuration, lacks butanoate side chain

Research Status and Future Directions

Current research on (E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is still in early stages, with most literature focusing on synthesis and preliminary biological characterization. As with many thiazolidinone derivatives, this compound represents a promising scaffold for medicinal chemistry exploration due to its versatility and potential for structural modifications to enhance biological activity and drug-like properties.

Challenges in Development

The development of thiazolidinone derivatives as therapeutic agents faces several challenges, including potential toxicity concerns, pharmacokinetic limitations, and the need for comprehensive structure-activity relationship studies. Additionally, the complexity of synthesizing pure stereoisomers with defined E/Z configurations requires sophisticated synthetic approaches and analytical techniques for confirmation.

Emerging Applications

Beyond traditional antimicrobial and anti-inflammatory applications, thiazolidinone derivatives are being explored for potential activity in other therapeutic areas. Related compounds have shown promising results in anticancer research, antidiabetic studies, and as enzyme inhibitors in various pathological conditions. The specific activity profile of (E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate in these areas awaits further investigation.

Analytical Characterization

The analytical characterization of (E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is crucial for confirming its structure, purity, and stereochemistry. Various spectroscopic and chromatographic techniques are employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the E-configuration of the methylene bridge between the furan and thiazolidinone rings. Characteristic chemical shifts and coupling constants provide definitive evidence of the specific stereochemistry. Additionally, infrared spectroscopy can identify key functional groups, such as the carbonyl (C=O), thioxo (C=S), and ester moieties.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess the purity of synthesized compounds and to monitor reaction progress. For (E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate, TLC analysis using methanol-ethyl acetate (1:9) as the mobile phase has been reported for similar compounds .

Structure-Based Drug Design Considerations

The unique structural features of (E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate make it a valuable scaffold for structure-based drug design efforts. Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can help predict potential biological targets and guide synthetic modifications to enhance activity and selectivity.

Molecular Modification Strategies

Several strategies can be employed to modify the structure of (E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate for enhanced biological activity:

  • Variation of the ester alkyl chain length (as seen in the pentyl analog)

  • Substitution on the furan ring to modulate electronic properties

  • Modification of the linker between the thiazolidinone ring and the ester group

  • Introduction of additional functional groups to enhance target binding

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